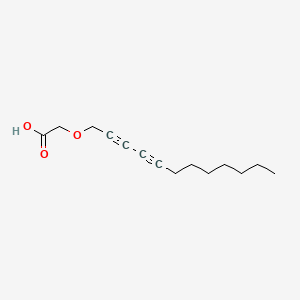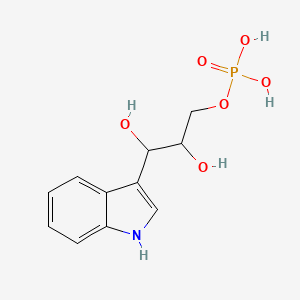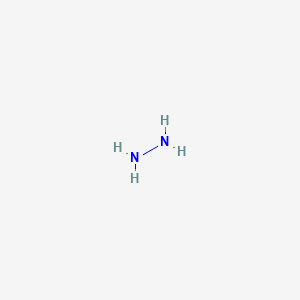
Dioncophylline E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioncophylline E is a natural product found in Dioncophyllum thollonii with data available.
Aplicaciones Científicas De Investigación
Antimalarial and Antitrypanosomal Activities Dioncophylline E, a novel naphthylisoquinoline alkaloid isolated from the rare West African liana Dioncophyllum thollonii, has been identified for its significant antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. This compound exhibits an unusual 7,3'-linkage between the naphthalene and isoquinoline portions, making it unique among its class. Its antitrypanosomal activity, while moderate against T. brucei rhodesiense, is weak against Trypanosoma cruzi, suggesting its potential for specific antiparasitic interventions. This discovery underlines the compound's promise in the development of new therapeutic agents for malaria, a disease of significant global health burden (Bringmann et al., 2002).
Synthetic Advances and Structural Elucidation The first total synthesis of dioncophylline E has been achieved, marking a significant milestone in the chemical study of naphthylisoquinoline alkaloids. This synthetic approach not only elucidates the complex structure of dioncophylline E but also opens avenues for the development of analogs with potential enhanced biological activities. The synthesis involves key transformations such as ortho-arylation and a three-step sequence for the stereoselective generation of the compound's unique features, highlighting the synthetic challenges and innovations in accessing such structurally complex natural products (Toop et al., 2017).
Quantum Chemical Studies Quantum chemical circular dichroism (CD) calculations have played a crucial role in confirming the absolute axial configuration of dioncophylline E, leveraging solid-state CD spectroscopy. These studies not only affirm the structural integrity of dioncophylline E but also enhance our understanding of its stereochemical properties, which are essential for the interpretation of its biological activities. The application of various computational methods to study dioncophylline E exemplifies the integration of theoretical and experimental approaches in elucidating complex natural product structures (Bringmann et al., 2009).
In Situ Tracing and Localization The utilization of UV resonance Raman microspectroscopy has facilitated the in situ tracing and localization of dioncophylline A, a related compound, in the tropical liana Triphyophyllum peltatum. This technique, characterized by high sensitivity and selectivity, allows for the direct observation of dioncophylline A within plant tissues, offering insights into its natural production and storage. Such studies are vital for understanding the ecological roles of these alkaloids and their biosynthetic pathways, contributing to the broader knowledge of plant secondary metabolites and their potential exploitation in drug discovery (Frosch et al., 2007).
Propiedades
Nombre del producto |
Dioncophylline E |
|---|---|
Fórmula molecular |
C23H25NO3 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(1R,3R)-7-(1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C23H25NO3/c1-12-10-15-6-5-7-18(27-4)21(15)23(26)19(12)17-9-8-16-11-13(2)24-14(3)20(16)22(17)25/h5-10,13-14,24-26H,11H2,1-4H3/t13-,14-/m1/s1 |
Clave InChI |
BLXBQYFTXJFAFN-ZIAGYGMSSA-N |
SMILES isomérico |
C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O |
SMILES canónico |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O |
Sinónimos |
dioncophylline E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



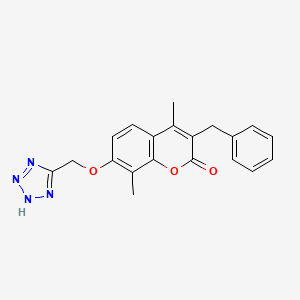

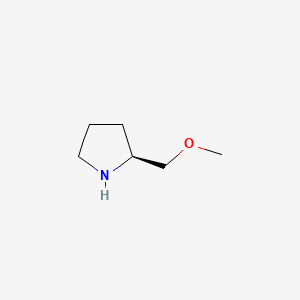
![2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1202505.png)
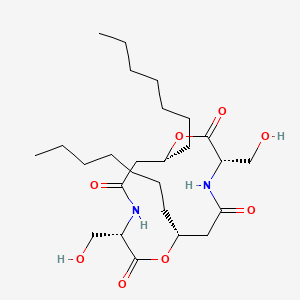
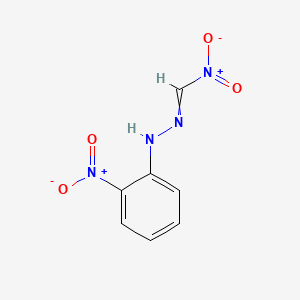
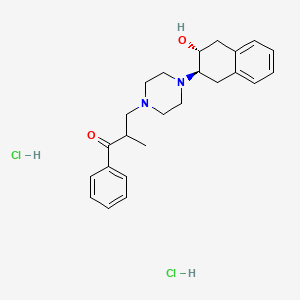
![2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1202515.png)
